molecular formula C19H32N2O5 B13716869 (1R)-Perindopril-d4

(1R)-Perindopril-d4

Cat. No.: B13716869
M. Wt: 372.5 g/mol
InChI Key: IPVQLZZIHOAWMC-BOQQVUEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-Perindopril-d4 is a deuterated form of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Perindopril-d4 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of the deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-Perindopril-d4 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

(1R)-Perindopril-d4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical properties and reaction mechanisms.

    Biology: Employed in metabolic studies to investigate the pharmacokinetics and metabolic pathways of deuterated drugs.

    Medicine: Studied for its potential therapeutic benefits in treating hypertension and heart failure, with a focus on its improved metabolic stability and reduced side effects compared to non-deuterated Perindopril.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development processes.

Mechanism of Action

The mechanism of action of (1R)-Perindopril-d4 involves the inhibition of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, this compound reduces the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and decreased blood pressure. The deuterium atoms in this compound may enhance its metabolic stability, leading to prolonged effects and potentially improved therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Perindopril: The non-deuterated form of (1R)-Perindopril-d4, widely used in the treatment of hypertension and heart failure.

    Enalapril: Another ACE inhibitor with similar therapeutic uses but different chemical structure and pharmacokinetics.

    Lisinopril: A long-acting ACE inhibitor with a different chemical structure and pharmacokinetic profile.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to similar compounds. This can result in prolonged therapeutic effects, reduced side effects, and potentially improved patient outcomes.

Biological Activity

(1R)-Perindopril-d4 is a deuterated form of perindopril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the management of hypertension and heart failure. This compound's unique structure enhances its stability and detection in biological studies, making it a valuable tool in pharmacological research.

  • Molecular Formula : C25H40N2O11
  • Molecular Weight : 544.59 g/mol
  • Structure : Contains an acyl group linked to an α-D-glucuronide moiety, which influences its pharmacokinetic properties.

This compound functions primarily as an ACE inhibitor. By inhibiting the conversion of angiotensin I to angiotensin II, it reduces vasoconstriction and promotes vasodilation, ultimately leading to lower blood pressure levels. The deuterated structure may also affect its pharmacodynamics and pharmacokinetics compared to non-deuterated forms.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Enhanced stability in biological systems due to deuteration.
  • Improved tracking capabilities in metabolic studies, allowing for precise assessments of drug efficacy and safety profiles.

Efficacy in Hypertension and Heart Failure

Clinical trials have demonstrated the efficacy of perindopril in reducing cardiovascular events. For instance, the EUROPA study indicated that perindopril significantly reduced the risk of cardiovascular mortality and non-fatal myocardial infarction in patients with stable coronary artery disease:

EndpointPerindopril (N = 6,110)Placebo (N = 6,108)Relative Risk Reduction (RRR)
Cardiovascular mortality488 (8.0%)603 (9.9%)20% (95% CI: 9% - 29%)
Non-fatal myocardial infarction215 (3.5%)249 (4.1%)14% (-3% - 28%)
Cardiac arrest295 (4.8%)378 (6.2%)22% (10% - 33%)

The study followed participants for a mean duration of 4.2 years, showcasing the long-term benefits of perindopril treatment.

Impact on Atrial Fibrillation

A multicenter trial assessed the impact of perindopril on atrial fibrillation (AF) recurrence among hypertensive patients. The results showed no significant difference in AF recurrence rates between the perindopril group and placebo, indicating that while effective for hypertension, its role in AF management may require further investigation:

EndpointPerindopril Group (N = 155)Placebo Group (N = 146)P Value
First occurrence of AF107 (69.0%)89 (61.0%)HR: 1.22 (95% CI: 0.92-1.61), P = 0.17
AF recurrence within 6 months96 (64.4%)76 (53.1%)P = 0.05

Case Studies and Research Findings

Research has also explored the effects of perindopril on specific populations, such as those with Duchenne muscular dystrophy (DMD). A study found that early treatment with perindopril delayed the onset and progression of left ventricular dysfunction in children with DMD:

  • Left Ventricular Ejection Fraction : At the end of a five-year follow-up, mean LVEF was comparable between treatment groups but showed a trend favoring early intervention.

Properties

Molecular Formula

C19H32N2O5

Molecular Weight

372.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1/i3D3,12D

InChI Key

IPVQLZZIHOAWMC-BOQQVUEASA-N

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)OCC

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.